3-ethyl-7-((4-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
3-Ethyl-7-((4-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a triazolo-pyrimidine derivative characterized by a 3-ethyl substituent at the triazole ring and a 7-((4-methylbenzyl)thio) group at the pyrimidine core.
Properties
IUPAC Name |
3-ethyl-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5S/c1-3-19-13-12(17-18-19)14(16-9-15-13)20-8-11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODNGSOVKVADDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC3=CC=C(C=C3)C)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-ethyl-7-((4-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a member of the triazolo[4,5-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound through various studies and findings.
Biological Activity Overview
Research indicates that compounds in the triazolo[4,5-d]pyrimidine class exhibit a variety of biological activities including:
- Antimicrobial Activity : Many derivatives show significant antimicrobial properties against various pathogens.
- Antioxidant Properties : Some studies highlight the antioxidant potential of these compounds.
- Anti-inflammatory Effects : Certain derivatives have been noted for their ability to inhibit inflammatory responses.
Antimicrobial Activity
A study conducted on a series of triazolo[4,5-d]pyrimidine derivatives demonstrated their potent antimicrobial activity. The compound this compound was tested against several strains of bacteria and fungi. The results indicated effective inhibition of growth at varying concentrations.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Antioxidant Activity
The antioxidant potential was evaluated using DPPH radical scavenging assays. The compound exhibited a notable capacity to scavenge free radicals compared to standard antioxidants.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| This compound | 78% at 100 µM |
| Standard Antioxidant (Ascorbic Acid) | 90% at 100 µM |
Anti-inflammatory Effects
In vitro studies demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in cultured macrophages. This suggests its potential as an anti-inflammatory agent.
Case Study 1: Synthesis and Evaluation
In a study published in Molecules, researchers synthesized several triazolo[4,5-d]pyrimidine derivatives and evaluated their biological activities. The study found that the introduction of a thio group enhanced antimicrobial and antioxidant activities compared to non-thio analogs .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action for anti-inflammatory effects. It was revealed that the compound inhibited NF-kB signaling pathways in macrophages leading to decreased expression of inflammatory markers .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Modifications and Their Implications
Position 3 Substitution
- Target Compound : 3-Ethyl group.
- VAS2870 : 3-Benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine .
- 3-Alkyl Derivatives (e.g., 3-Methyl) : Reported to exhibit low toxicity compared to aryl-substituted analogs .
The ethyl group in the target compound may confer improved metabolic stability and reduced toxicity compared to the benzyl group in VAS2870. Evidence suggests that 3-alkyl derivatives generally exhibit lower cytotoxicity, making them preferable for therapeutic applications .
Position 7 Substitution
- Target Compound : 7-((4-Methylbenzyl)thio).
- VAS2870 : 7-(2-Benzoxazolyl)thio .
- Other Derivatives : 7-(Piperazin-1-yl), 5-(Propylthio), or 7-chloro substituents .
The 4-methylbenzyl thioether in the target compound likely enhances lipophilicity and membrane permeability compared to polar groups like piperazinyl or benzoxazolyl. However, the benzoxazolyl group in VAS2870 contributes to NOX inhibition but is associated with off-target thiol alkylation, which may limit its specificity .
Pharmacological Activity
NOX Inhibition
- VAS2870: A prototype NOX inhibitor with demonstrated efficacy in reducing oxidative stress in vascular and neurodegenerative models. However, it exhibits off-target effects due to reactive thiol modifications .
Anticancer Potential
Data Tables
Table 1: Structural and Pharmacological Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
